molecular formula C12H7Cl2NO2 B6415199 4-(2,3-Dichlorophenyl)nicotinic acid, 95% CAS No. 1261974-34-8

4-(2,3-Dichlorophenyl)nicotinic acid, 95%

Cat. No. B6415199
CAS RN: 1261974-34-8
M. Wt: 268.09 g/mol
InChI Key: MTPKUEHHYTWQQC-UHFFFAOYSA-N
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Description

4-(2,3-Dichlorophenyl)nicotinic acid, or 4-DCPN, is a synthetic compound with a wide range of applications in the scientific research field. It is a derivative of nicotinic acid, an important molecule in human metabolism, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-DCPN has a variety of applications in scientific research. It has been used in studies of the effects of nicotine on the brain, as well as in studies of drug addiction. It has also been used to study the effects of nicotine on the cardiovascular system and to study the effects of nicotine on behavior. Additionally, 4-DCPN has been used to study the effects of nicotine on the immune system and to study the effects of nicotine on the development of cancer.

Mechanism of Action

The mechanism of action of 4-DCPN is still under investigation. However, it is believed that 4-DCPN binds to nicotinic acetylcholine receptors in the brain and activates them, resulting in the release of neurotransmitters such as dopamine and serotonin. This leads to a variety of effects, including increased alertness and concentration, decreased anxiety, and improved mood.
Biochemical and Physiological Effects
4-DCPN has been found to have a variety of biochemical and physiological effects. In animal studies, 4-DCPN has been shown to increase the release of dopamine and serotonin, resulting in increased alertness, improved concentration, and improved mood. Additionally, 4-DCPN has been found to have an anxiolytic effect, reducing anxiety. In humans, 4-DCPN has been found to reduce the craving for nicotine and to reduce the severity of nicotine withdrawal symptoms.

Advantages and Limitations for Lab Experiments

4-DCPN has several advantages and limitations for use in laboratory experiments. One advantage is that it is a relatively safe compound, with few reported side effects. Additionally, it is a relatively inexpensive compound and is easily synthesized in the laboratory. However, one limitation is that 4-DCPN has a relatively short half-life in the body, meaning that it needs to be administered frequently in order to maintain its effects. Additionally, 4-DCPN is not approved for use in humans, meaning that it can only be used in animal studies.

Future Directions

There are several potential future directions for the use of 4-DCPN in scientific research. One potential direction is to further study the mechanism of action of 4-DCPN and its effects on the brain and behavior. Additionally, further studies could be done to determine the effects of 4-DCPN on the cardiovascular system and its potential therapeutic applications. Additionally, further studies could be done to study the effects of 4-DCPN on the immune system and its potential therapeutic applications. Finally, further studies could be done to study the potential therapeutic applications of 4-DCPN for the treatment of nicotine addiction.

Synthesis Methods

4-DCPN is typically synthesized through a multi-step process. The first step involves the condensation of 2,3-dichlorobenzonitrile with nicotinic acid in the presence of a base catalyst such as sodium hydroxide. This reaction produces a compound known as 2,3-dichloro-4-hydroxyphenylnicotinic acid. The second step involves the reduction of the hydroxyl group in the acid using sodium borohydride, resulting in the formation of 4-(2,3-dichlorophenyl)nicotinic acid.

properties

IUPAC Name

4-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl2NO2/c13-10-3-1-2-8(11(10)14)7-4-5-15-6-9(7)12(16)17/h1-6H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTPKUEHHYTWQQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60692682
Record name 4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid

CAS RN

1261974-34-8
Record name 4-(2,3-Dichlorophenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60692682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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